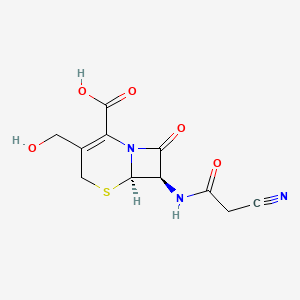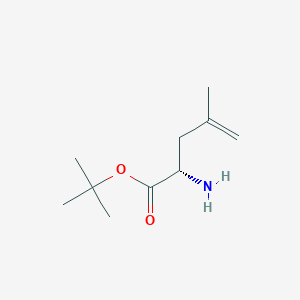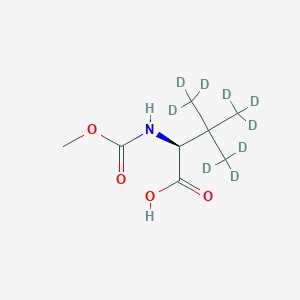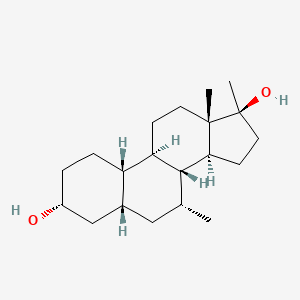
(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol is a synthetic steroid compound with the molecular formula C21H36O2 It is a derivative of androstane and is characterized by its specific stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: Reduction of double bonds in the steroid nucleus.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 17 positions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original diol.
Scientific Research Applications
(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- (3alpha,5beta,7alpha,17beta)-7,17-Dimethylandrostane-3,17-diol
- (3alpha,5beta,7alpha,17beta)-7,17-Dimethylandrostan-3,17-diol
Uniqueness
(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7,13,17-trimethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17+,18-,19+,20+/m1/s1 |
InChI Key |
AQKIPQIZIBYQNS-WFFXJECYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C[C@@H](CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)O |
Canonical SMILES |
CC1CC2CC(CCC2C3C1C4CCC(C4(CC3)C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-benzylpiperazin-1-yl)-N-[(Z)-[3-(2,3-dihydroxypropyl)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B13450151.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)

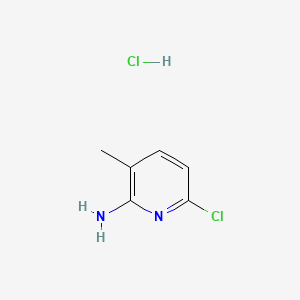
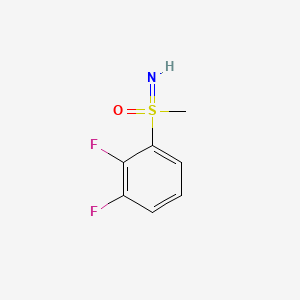
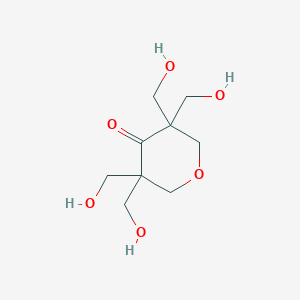
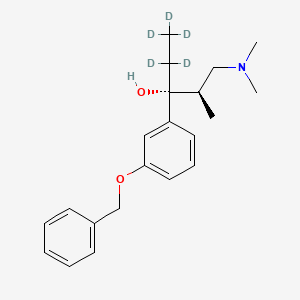
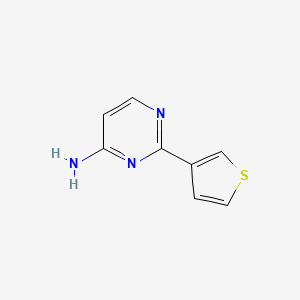
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)

